2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine moiety with an isoindole-1,3(2H)-dione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe final step involves the coupling of this intermediate with isoindole-1,3(2H)-dione under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure consistent production at a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride
- 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethan-1-amine hydrochloride
- 2-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione stands out due to its combination of the imidazo[1,2-a]pyridine and isoindole-1,3(2H)-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[2-(7-ethylimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-2-13-7-9-21-12-14(20-17(21)11-13)8-10-22-18(23)15-5-3-4-6-16(15)19(22)24/h3-7,9,11-12H,2,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWKVOKMHACKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=CN2C=C1)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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